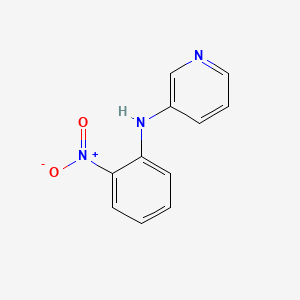
2-Methylbenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbenzaldehyde oxime, also known as 2-methylbenzaldoxime, is an organic compound with the molecular formula C₈H₉NO. It is derived from 2-methylbenzaldehyde and hydroxylamine. This compound is part of the oxime family, which are characterized by the presence of the C=N-OH functional group. Oximes are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylbenzaldehyde oxime is typically synthesized through the condensation reaction between 2-methylbenzaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:
2-Methylbenzaldehyde+Hydroxylamine Hydrochloride→2-Methylbenzaldehyde Oxime+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylbenzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the oxime under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 2-methylbenzonitrile.
Reduction: Formation of 2-methylbenzylamine.
Substitution: Formation of various substituted oximes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylbenzaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Oxime derivatives are explored for their potential as antidotes for organophosphate poisoning and as intermediates in drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mécanisme D'action
The mechanism of action of 2-methylbenzaldehyde oxime involves its ability to form stable complexes with metal ions, which can facilitate various catalytic processes. In biological systems, oximes can reactivate acetylcholinesterase (AChE) inhibited by organophosphates by displacing the phosphoryl group from the enzyme, thereby restoring its activity .
Comparaison Avec Des Composés Similaires
- Benzaldehyde oxime
- 2-Methoxybenzaldehyde oxime
- 3,4-Dimethoxybenzaldehyde oxime
- 4-Hydroxybenzaldehyde oxime
Comparison: 2-Methylbenzaldehyde oxime is unique due to the presence of the methyl group at the ortho position, which can influence its reactivity and the types of reactions it undergoes. Compared to benzaldehyde oxime, the methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions .
Propriétés
Numéro CAS |
24652-62-8 |
|---|---|
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
(NZ)-N-[(2-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)6-9-10/h2-6,10H,1H3/b9-6- |
Clé InChI |
ARLLNMVPNCXCIM-TWGQIWQCSA-N |
SMILES |
CC1=CC=CC=C1C=NO |
SMILES isomérique |
CC1=CC=CC=C1/C=N\O |
SMILES canonique |
CC1=CC=CC=C1C=NO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethyl 3,3-dimethyl-7-oxo-3H,5H,6H,7H-pyrazolo[1,2-a]pyrazolidine-1,2-dicarboxylate](/img/structure/B7778514.png)
![1,2-Dimethyl 7-oxo-3-phenyl-3H,5H,6H,7H-pyrazolo[1,2-a]pyrazolidine-1,2-dicarboxylate](/img/structure/B7778515.png)

![tert-butyl N-[amino(benzotriazol-1-yl)methylidene]carbamate](/img/structure/B7778520.png)
![2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one](/img/structure/B7778531.png)
![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium bromide](/img/structure/B7778538.png)


![3-(Morpholin-4-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7778568.png)





